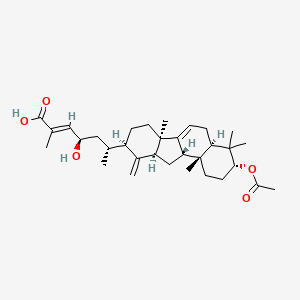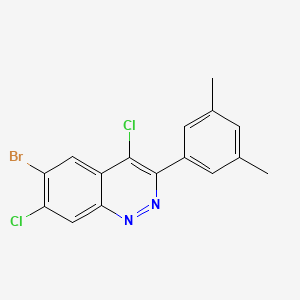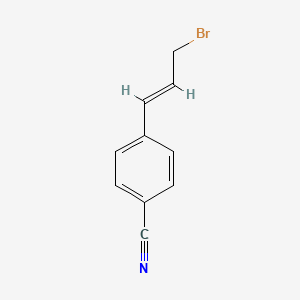
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a fluorophenyl group attached to the piperidine ring, which is further esterified with a methyl carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorinated aromatic compound reacts with the piperidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the piperidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups onto the aromatic ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as nitro, sulfonyl, or halogen groups.
Applications De Recherche Scientifique
Methyl 5-(4-fluorophenyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.
Mécanisme D'action
The mechanism of action of Methyl 5-(4-fluorophenyl)piperidine-3-carbox
Propriétés
Formule moléculaire |
C13H16FNO2 |
|---|---|
Poids moléculaire |
237.27 g/mol |
Nom IUPAC |
methyl 5-(4-fluorophenyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C13H16FNO2/c1-17-13(16)11-6-10(7-15-8-11)9-2-4-12(14)5-3-9/h2-5,10-11,15H,6-8H2,1H3 |
Clé InChI |
SEOVEHYCJWRMKS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CC(CNC1)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Z,6R)-6-[(10S,12S,13R,14S,17R)-12-acetyloxy-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B15241744.png)

![1-[(3-Methylphenyl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B15241748.png)
![Methyl 4-amino-6-chloro-4'-morpholino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B15241749.png)
![2-[(4-Methylpent-1-yn-3-yl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B15241760.png)


![Bicyclo[3.2.0]heptane-6-carbaldehyde](/img/structure/B15241783.png)


![2-amino-5H,7H,8H-thiopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15241810.png)

![5-Amino-3-bromo-4-methyl-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15241821.png)

